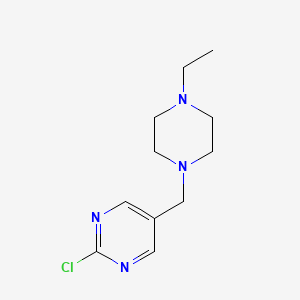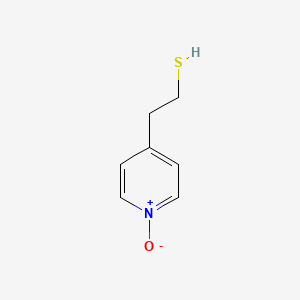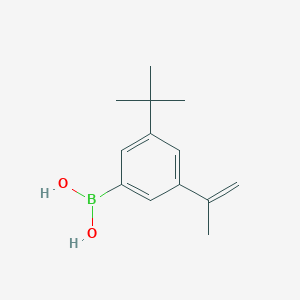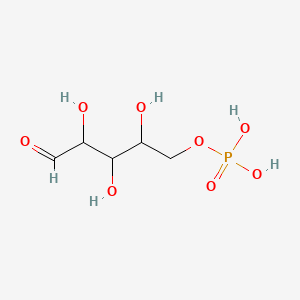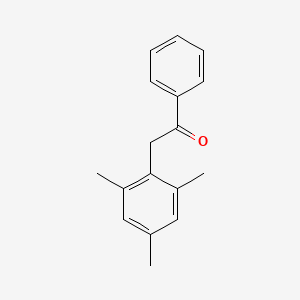![molecular formula C28H20N2O4S3 B13988333 1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] CAS No. 40939-82-0](/img/structure/B13988333.png)
1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] is a complex organic compound with the molecular formula C28H20N2O4S3 and a molecular weight of 544.676 . It is known for its unique structure, which includes isothiocyanate groups and a sulfonyl linkage, making it a valuable compound in various scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] involves multiple steps. One common method includes the reaction of amines with phenyl isothiocyanate under mild conditions and nitrogen protection . This reaction is typically carried out in dimethylbenzene as a solvent, yielding high purity and efficiency . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate groups into amines.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] involves its isothiocyanate groups, which can react with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to inhibit enzymes like ALDH, affecting cellular processes and potentially leading to anticancer effects . The sulfonyl linkage also contributes to its stability and reactivity in various chemical environments.
Comparación Con Compuestos Similares
Similar compounds include other isothiocyanates such as 1-(isothiocyanatomethyl)-4-phenylbenzene and 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene . Compared to these, 1,1’-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene] is unique due to its sulfonyl linkage, which enhances its stability and reactivity . This makes it particularly valuable in applications requiring robust and reactive compounds.
Propiedades
Número CAS |
40939-82-0 |
|---|---|
Fórmula molecular |
C28H20N2O4S3 |
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
2-isothiocyanato-4-[3-isothiocyanato-4-(3-methylphenoxy)phenyl]sulfonyl-1-(3-methylphenoxy)benzene |
InChI |
InChI=1S/C28H20N2O4S3/c1-19-5-3-7-21(13-19)33-27-11-9-23(15-25(27)29-17-35)37(31,32)24-10-12-28(26(16-24)30-18-36)34-22-8-4-6-20(2)14-22/h3-16H,1-2H3 |
Clave InChI |
OCXQTWOSQFDQTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)OC4=CC=CC(=C4)C)N=C=S)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



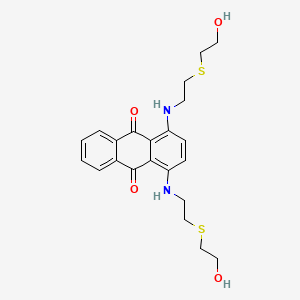
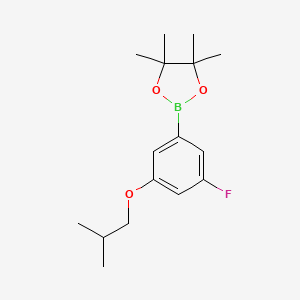
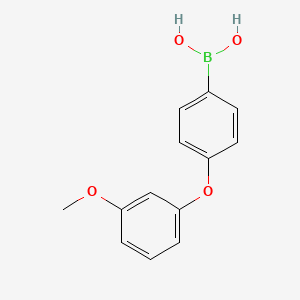
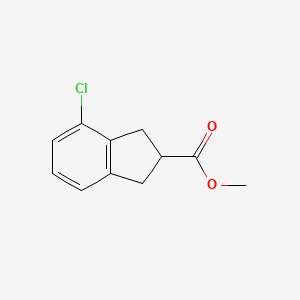
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)

